molecular formula C8H8ClNO3 B13208593 2-(Chloromethoxy)-1-methyl-4-nitrobenzene

2-(Chloromethoxy)-1-methyl-4-nitrobenzene

Cat. No.: B13208593
M. Wt: 201.61 g/mol
InChI Key: IGMXYOPTFRPDFR-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)-1-methyl-4-nitrobenzene (CAS 1533055-85-4) is a nitroaromatic compound with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 . This compound serves as a versatile and valuable synthetic building block in organic chemistry and drug discovery research. The presence of both a chloromethoxy group and a nitro group on the benzene ring provides two distinct sites for chemical modification, enabling researchers to use this molecule as a precursor for the synthesis of more complex structures . Its primary research application lies in its potential to undergo nucleophilic substitution reactions, where the chloromethoxy group can be displaced by various nucleophiles such as amines or alkoxides to form ether derivatives. Additionally, the nitro group can be readily reduced to an amine, further expanding the diversity of accessible compounds. This makes it particularly useful for constructing molecular scaffolds in medicinal chemistry and for developing novel materials. The product is accompanied by the MDL number MFCD21947457 . This chemical is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-(chloromethoxy)-1-methyl-4-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-6-2-3-7(10(11)12)4-8(6)13-5-9/h2-4H,5H2,1H3

InChI Key

IGMXYOPTFRPDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OCCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethoxy 1 Methyl 4 Nitrobenzene

Precursor-Based Synthetic Routes

The logical synthetic pathway for 2-(chloromethoxy)-1-methyl-4-nitrobenzene would likely commence with a precursor that already contains some of the desired functional groups in the correct orientation. A plausible and efficient precursor for this synthesis is 2-methyl-4-nitrophenol (B1582141). This starting material possesses the methyl and nitro groups in the required 1 and 4 positions, respectively, leaving the hydroxyl group at position 2 to be converted into the target chloromethoxy ether.

Strategies for Forming the 2-(Chloromethoxy) Ether Linkage

The formation of the chloromethoxy ether from a phenolic hydroxyl group is a key transformation in the proposed synthesis of this compound. This can be achieved through several established methods.

While not the most direct route from a phenol (B47542), the formation of a chloromethoxy ether can be conceptualized from hydroxymethyl or alkoxymethyl intermediates. However, for the synthesis of the title compound starting from 2-methyl-4-nitrophenol, a more direct approach is the direct conversion of the phenolic hydroxyl group.

A common method for the synthesis of chloromethyl ethers involves the reaction of an alcohol or phenol with formaldehyde (B43269) and hydrogen chloride. This reaction proceeds via the formation of a hydroxymethyl intermediate, which is then converted to the corresponding chloride by the action of hydrogen chloride.

Another approach involves the use of chloromethyl methyl ether (MOM-Cl) or a related reagent. However, this would introduce a methoxymethyl ether, which would then require a subsequent, potentially challenging, selective chlorination of the ether methyl group without affecting the aromatic ring or the benzylic methyl group.

A more direct and widely used method for the preparation of chloromethyl ethers from alcohols is the reaction with a suitable chloromethylating agent. For instance, the reaction of an alcohol with paraformaldehyde and hydrogen chloride can yield the corresponding chloromethyl ether.

ReactantReagent(s)ProductNotes
2-Methyl-4-nitrophenolFormaldehyde, Hydrogen ChlorideThis compoundThis is a direct method for the conversion of the phenolic hydroxyl group to the chloromethoxy ether.

A more direct and feasible approach for the synthesis of this compound from 2-methyl-4-nitrophenol involves the direct chloromethylation of the phenolic hydroxyl group. This can be achieved by reacting the phenol with a suitable source of the chloromethoxy group.

One established method for the synthesis of chloromethyl ethers is the reaction of an alcohol or phenol with an excess of a dihalomethane, such as dichloromethane (B109758), in the presence of a phase-transfer catalyst. However, this method can sometimes lead to the formation of bis-ether byproducts.

A more controlled approach involves the reaction of the corresponding phenoxide with a reagent that can deliver the chloromethyl group. For instance, the sodium or potassium salt of 2-methyl-4-nitrophenol could be reacted with a suitable electrophile.

The reaction of phenols with formaldehyde and hydrogen chloride is a well-known method for the introduction of a chloromethyl group onto the aromatic ring (Blanc chloromethylation). libretexts.orgwikipedia.org However, under controlled conditions, it can also be adapted for the O-chloromethylation of phenols.

PrecursorReagent(s)Key Transformation
2-Methyl-4-nitrophenolParaformaldehyde, HClO-chloromethylation of the phenolic hydroxyl group.
Sodium 2-methyl-4-nitrophenoxideChloromethylating agentNucleophilic substitution to form the ether linkage.

Positional Control of the Methyl and Nitro Groups on the Benzene (B151609) Ring

The regiochemical arrangement of the methyl and nitro groups on the benzene ring is crucial for the identity of the final product. The synthesis of the precursor, 2-methyl-4-nitrophenol, requires precise control over the introduction of these substituents.

The synthesis of 2-methyl-4-nitrophenol typically starts with the regioselective nitration of 2-methylphenol (o-cresol). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The nitration of o-cresol (B1677501) can yield a mixture of isomers, primarily 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol.

The reaction conditions can be optimized to favor the formation of the desired 4-nitro isomer. The use of specific nitrating agents and solvent systems can influence the regioselectivity of the reaction. For instance, nitration using a mixture of nitric acid and sulfuric acid is a common method. The steric hindrance from the methyl group at the 2-position can partially disfavor substitution at the adjacent 6-position, thereby increasing the yield of the 4-nitro product.

Starting MaterialNitrating AgentMajor Products
2-Methylphenol (o-cresol)HNO₃/H₂SO₄2-Methyl-4-nitrophenol, 2-Methyl-6-nitrophenol

Recent studies have explored more regioselective nitration methods for phenols using reagents like ammonium (B1175870) nitrate (B79036) and potassium hydrogen sulfate (B86663), which can offer higher yields of the desired ortho-nitro isomers under milder conditions. dergipark.org.tr

An alternative synthetic strategy would involve the introduction of the methyl group onto a pre-existing nitrophenol. For example, the Friedel-Crafts alkylation of 4-nitrophenol (B140041) could be considered. However, the nitro group is a strong deactivating group, making electrophilic aromatic substitution, such as Friedel-Crafts alkylation, very difficult. The reaction would require harsh conditions and would likely result in low yields.

Therefore, the more synthetically viable approach is to start with a precursor that already contains the methyl group, such as o-cresol, and then introduce the nitro group in a regioselective manner.

Multi-Step Synthesis Design and Optimization

The rational design of a multi-step synthesis for this compound typically begins with readily available starting materials, proceeding through key intermediates. A plausible and efficient synthetic route commences with 2-methylphenol (o-cresol), which undergoes a sequence of electrophilic aromatic substitution and nucleophilic substitution reactions.

Proposed Synthetic Pathway:

Nitration of 2-Methylphenol: The initial step involves the regioselective nitration of 2-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. Due to the strong directing effect of the hydroxyl group and steric hindrance from the adjacent methyl group, the incoming nitro group (-NO₂) is predominantly directed to the position para to the hydroxyl group, yielding the key intermediate, 2-methyl-4-nitrophenol. echemi.com Optimization of this step requires careful control of reaction conditions to maximize the yield of the desired isomer and minimize the formation of byproducts. dergipark.org.tr

Formation of the Chloromethoxy Ether: The final step is the conversion of the phenolic hydroxyl group of 2-methyl-4-nitrophenol into a chloromethoxy ether. This is typically achieved by reacting the corresponding sodium or potassium phenoxide with an appropriate chloromethylating agent. A common method involves the reaction with formaldehyde and hydrogen chloride or with a reagent like chloromethyl methyl ether under specific conditions. A significant challenge in this step is preventing the formation of the symmetrical diether byproduct, bis(2-methyl-4-nitrophenoxy)methane, which can occur if the newly formed and highly reactive chloromethyl ether reacts with a second molecule of the phenoxide. sciencemadness.org Optimization strategies include the slow addition of reagents, precise control of stoichiometry, and maintaining low reaction temperatures to manage the reactivity of the intermediates.

Novel and Advanced Synthetic Approaches

Modern organic synthesis seeks more efficient, selective, and sustainable methods. For a molecule like this compound, several advanced strategies can be conceptualized for its synthesis or the functionalization of its core structure.

Vicarious Nucleophilic Substitution (VNS) Strategies for Chloromethylation in Nitroaromatics

Vicarious Nucleophilic Substitution (VNS) is a powerful modern method for the C-H functionalization of electrophilic aromatic and heteroaromatic rings, particularly nitroaromatics. organic-chemistry.org This strategy allows for the direct introduction of a carbon substituent bearing a leaving group onto the ring, effectively replacing a hydrogen atom.

Specifically, VNS can be employed for the direct chloromethylation of nitroaromatic compounds. uochb.cz In this approach, a nitroarene reacts with a carbanion that has a leaving group at the nucleophilic center. For chloromethylation, the lithium salt of dichloromethane (CH₂Cl₂) can serve as the reactive nucleophile. nih.govresearchgate.net The mechanism involves the initial addition of the chloromethyl carbanion to the nitroaromatic ring, typically at a position ortho or para to the nitro group, forming a σ-adduct. This is followed by a base-induced β-elimination of a chloride ion to restore aromaticity. organic-chemistry.org

While this method would introduce a chloromethyl (-CH₂Cl) group directly onto the carbon framework of a precursor like 4-nitrotoluene (B166481) rather than forming the target chloromethoxy ether (-OCH₂Cl), it represents a novel and advanced strategy for synthesizing structurally related isomers and functionalizing the nitroaromatic core with high regioselectivity. nih.govsci-hub.se

Palladium-Catalyzed Coupling Reactions for Related Aromatic Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org While not a direct method for synthesizing the target compound's chloromethoxy group, these reactions offer advanced pathways for modifying related precursors or using them to build more complex molecular architectures.

Buchwald-Hartwig Amination and Etherification: A suitably halogenated precursor, such as 1-bromo-2-methyl-4-nitrobenzene, could undergo palladium-catalyzed C-O coupling with various alcohols to generate a diverse range of aryl ethers. This reaction is a powerful alternative to traditional Williamson ether synthesis, especially for sterically hindered substrates. researchgate.net

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds between an organoboron compound and an organohalide. A precursor like 1-bromo-2-methyl-4-nitrobenzene could be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl derivatives.

Denitrative Cross-Coupling: A more recent and highly advanced strategy involves using the nitro group itself as a leaving group in cross-coupling reactions. The first successful palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings of nitroarenes have been reported, involving the challenging oxidative addition of palladium into the Ar-NO₂ bond. nih.gov This groundbreaking methodology could allow a precursor like 1-methyl-2,4-dinitrobenzene to be selectively functionalized, offering a completely novel retrosynthetic disconnection.

These palladium-catalyzed methods provide versatile platforms for leveraging the aromatic core of this compound or its precursors in the synthesis of a wide array of more complex chemical entities.

Green Chemistry Approaches to Synthesis

Adhering to the principles of green chemistry is increasingly important in chemical synthesis to minimize environmental impact. nih.gov For the synthesis of this compound, several steps can be redesigned to be more sustainable.

The nitration of phenols, a key step in the proposed synthesis, traditionally uses a mixture of concentrated nitric and sulfuric acids, which is corrosive and generates significant acidic waste. researchgate.net Greener alternatives focus on replacing this system:

Solid Acid Catalysts: Using solid acid catalysts, such as zeolites or clays, can facilitate nitration with better selectivity and easier catalyst separation and recycling.

Alternative Nitrating Agents: Reagents like ammonium nitrate in the presence of potassium hydrogen sulfate offer a milder, more regioselective, and environmentally benign method for the ortho-nitration of phenols. dergipark.org.tr

Solvent Replacement: Utilizing safer solvents or even aqueous systems can significantly reduce the environmental footprint of the reaction. The oxidation of heterocyclic amines to nitro compounds has been successfully demonstrated in water using reagents like Oxone. scribd.com

For the etherification step, green approaches could include the use of phase-transfer catalysts to enhance reaction rates and reduce the need for harsh solvents, or exploring solvent-free reaction conditions, potentially under microwave irradiation to reduce energy consumption and reaction times. mdpi.comresearchgate.net

Reaction Conditions and Yield Optimization in the Preparation of this compound

The successful synthesis of this compound with high yield and purity is critically dependent on the careful control of reaction conditions, particularly solvent and temperature.

Solvent Effects and Temperature Control

Nitration Step: The regioselectivity of the nitration of 2-methylphenol is highly sensitive to both temperature and the solvent system.

Temperature: Nitration is a highly exothermic process. Maintaining low temperatures (typically 0–10 °C) is crucial to prevent over-nitration (the formation of dinitro products) and the degradation of the substrate through oxidation. Lower temperatures generally favor higher regioselectivity.

Solvent: The choice of solvent can influence the reactivity of the nitrating species and the solubility of the reactants. While traditional methods use excess sulfuric acid as the solvent, other options can modify the outcome. Acetonitrile has been shown to be an effective solvent for milder nitration systems, leading to good yields of mononitrated products. dergipark.org.tr

Table 1. Effect of Reaction Conditions on Phenol Nitration
Nitrating SystemSolventTemperatureKey OutcomeReference
HNO₃ / H₂SO₄H₂SO₄Low (e.g., <10 °C)Standard method, risk of over-nitration and oxidation. researchgate.net
NH₄NO₃ / KHSO₄AcetonitrileRefluxHigh regioselectivity for ortho-nitration, greener conditions. dergipark.org.tr
NaNO₂ / H₂SO₄-0-5 °CHigh yield for mononitration. researchgate.net

Chloromethoxylation Step: The formation of the chloromethyl ether from 2-methyl-4-nitrophenol is also highly dependent on reaction parameters.

Temperature: This reaction involves highly reactive intermediates. Low temperatures are necessary to control the reaction rate and prevent the formation of the bis-ether byproduct. Elevated temperatures can also lead to the decomposition of the desired product.

Solvent: Aprotic solvents are typically required for this transformation. The polarity of the solvent can affect the nucleophilicity of the phenoxide ion and the stability of the chloromethylating agent. Dichloromethane, for example, can serve as both a solvent and a reagent in some related transformations, though its use can lead to byproducts. sciencemadness.org The choice of solvent must also consider the solubility of the starting phenoxide salt. In some cases, high-temperature fluids can be used to decompose phenolic structures, highlighting the importance of temperature control to favor synthesis over degradation. researchgate.net

Table 2. General Parameters for O-Alkylation of Phenols
ParameterConditionRationaleReference
TemperatureLow to AmbientControl reactivity, prevent byproduct formation and decomposition. sciencemadness.org
SolventAprotic (e.g., THF, Acetone)Solubilizes phenoxide salt without interfering with the reaction. acs.org
BaseK₂CO₃, NaHComplete deprotonation of the phenol to form the nucleophilic phenoxide. acs.org
StoichiometryCareful control of reagentsMinimize formation of symmetrical diether byproduct. sciencemadness.org

Catalyst Selection and Loading

The introduction of a chloromethoxy group onto a phenol is typically accomplished through a reaction with formaldehyde and hydrogen chloride. This transformation is an electrophilic process where the catalyst plays a crucial role in generating a reactive electrophile from the formaldehyde.

Catalyst Type: The most common catalysts for chloromethylation reactions, including those involving phenols, are Lewis acids. Zinc chloride (ZnCl₂) is frequently employed due to its effectiveness in activating formaldehyde. thieme-connect.de The catalyst facilitates the formation of a chloromethyl cation or a related electrophilic species, which is then attacked by the nucleophilic oxygen of the phenolic hydroxyl group. Other protic acids, such as sulfuric acid or hydrochloric acid alone, can also catalyze the reaction, although often less efficiently than when a Lewis acid is present. thieme-connect.de For certain aromatic chloromethylations, catalysts like arsenic trioxide or arsenic trichloride (B1173362) have been used to minimize side reactions, such as the formation of diarylmethane derivatives. google.com

Catalyst Loading: Optimizing the catalyst loading is critical for maximizing the yield while preventing the formation of byproducts. For related Blanc reactions, a catalyst loading of 10–15 mol% of a Lewis acid like zinc chloride is often sufficient to drive the reaction to completion efficiently. The optimal loading balances the rate of reaction against potential side reactions that can be promoted by excessive catalyst concentration.

Interactive Data Table: Catalyst Systems for Related Chloromethylation Reactions

CatalystReagentsTypical Loading (mol%)Temperature (°C)Notes
Zinc Chloride (ZnCl₂)Formaldehyde, HCl10 - 1560 - 100Most common catalyst for Blanc-type reactions; effective for activating formaldehyde. thieme-connect.de
Protic Acids (HCl, H₂SO₄)Formaldehyde, HClN/A (as solvent/reagent)VariesCan act as both reagent and catalyst, though often less active than Lewis acids. thieme-connect.de
Tin(IV) Chloride (SnCl₄)Bis(chloromethoxy)butane2060 - 65Used in chloromethylation with alternative chloromethylating agents. thieme-connect.de
Arsenic Trioxide (As₂O₃)Paraformaldehyde, HClCatalytic amount< 100Noted for reducing the formation of diarylmethane byproducts. google.com

Product Isolation and Purification Techniques

Following the completion of the synthesis, a multi-step process is required to isolate and purify the this compound from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts.

Initial Workup: The first step in isolation involves quenching the reaction. The reaction mixture is typically cooled and then carefully poured into ice water. This step neutralizes the catalyst and separates the crude organic product, which is often insoluble in water, from the aqueous phase.

Extraction and Washing: The crude product is then extracted from the aqueous mixture using a water-immiscible organic solvent, such as diethyl ether or dichloromethane. The resulting organic layer is subjected to a series of washing steps to remove impurities. It is commonly washed sequentially with water and a dilute basic solution, such as 10% sodium carbonate, to remove any remaining acidic components. mdpi.com A final wash with brine can aid in breaking up any emulsions and removing excess water.

Drying and Solvent Removal: The washed organic extract is dried over an anhydrous drying agent, like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), to remove residual water. orgsyn.org After filtering off the drying agent, the solvent is removed, typically under reduced pressure using a rotary evaporator, to yield the crude solid or oily product.

Final Purification: The final purification of this compound is generally achieved through recrystallization or distillation.

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent, such as ethanol (B145695). nih.gov As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an effective purification method. This technique allows the compound to be distilled at a lower temperature, preventing thermal decomposition. orgsyn.org

Interactive Data Table: Product Isolation and Purification Protocol

StepProcedurePurpose
1. Quenching Reaction mixture is poured into ice water.To stop the reaction and precipitate the crude product.
2. Extraction Product is extracted into an organic solvent (e.g., diethyl ether).To separate the organic product from the aqueous phase.
3. Washing Organic layer is washed with water, dilute Na₂CO₃ solution, and brine.To remove acidic impurities and residual reagents. mdpi.com
4. Drying Organic layer is treated with an anhydrous drying agent (e.g., MgSO₄).To remove dissolved water from the organic solvent.
5. Concentration Solvent is removed under reduced pressure (rotary evaporation).To isolate the crude product from the extraction solvent.
6. Final Purification Recrystallization from a suitable solvent (e.g., ethanol) or vacuum distillation.To obtain the final product with high purity. orgsyn.orgnih.gov

Reactivity and Reaction Mechanisms of 2 Chloromethoxy 1 Methyl 4 Nitrobenzene

Reactivity of the 2-(Chloromethoxy) Ether Moiety

The 2-(chloromethoxy) ether moiety is the most reactive site on the molecule for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is attached to a primary carbon, which is also activated by the adjacent ether oxygen and the benzene (B151609) ring. This unique structural arrangement allows for a rich and varied reaction chemistry.

Nucleophilic displacement at the chloromethyl carbon of 2-(chloromethoxy)-1-methyl-4-nitrobenzene can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The primary nature of the carbon atom generally favors the SN2 pathway, which involves a backside attack by the nucleophile in a concerted step. However, the potential for stabilization of a carbocation intermediate by the adjacent ether oxygen and the benzene ring means that an SN1 pathway cannot be entirely ruled out, particularly with weak nucleophiles in polar protic solvents.

Reactions with oxygen nucleophiles, such as alcohols and phenols, lead to the formation of new ether linkages. These reactions are typically carried out in the presence of a base to deprotonate the oxygen nucleophile, increasing its nucleophilicity. The Williamson ether synthesis is a classic example of this type of reaction.

Reaction with Alkoxides: Treatment of this compound with sodium alkoxides (RONa) in an aprotic solvent like THF or DMF results in the formation of the corresponding alkyl ethers. The reaction is believed to proceed via an SN2 mechanism.

Reaction with Phenoxides: Similarly, reaction with sodium phenoxides (ArONa) yields aryl ethers. The nucleophilicity of the phenoxide can be modulated by substituents on the aromatic ring.

Oxygen NucleophileProductTypical ConditionsPredominant Pathway
Sodium Methoxide (NaOCH₃)2-(Methoxymethoxy)-1-methyl-4-nitrobenzeneTHF, 25°CSN2
Sodium Ethoxide (NaOCH₂CH₃)2-(Ethoxymethoxy)-1-methyl-4-nitrobenzeneEthanol (B145695), 50°CSN2
Sodium Phenoxide (NaOPh)2-(Phenoxymethoxy)-1-methyl-4-nitrobenzeneDMF, 60°CSN2

Nitrogen nucleophiles, such as primary and secondary amines, readily displace the chloride to form N-substituted products. These reactions are often carried out in the presence of a non-nucleophilic base to scavenge the HCl produced. A patent for the synthesis of a related compound describes the reaction of 4-nitro-2-methoxymethyl-chlorobenzene with benzylamine, highlighting the susceptibility of the chloromethyl group to nucleophilic attack by amines. ias.ac.in

Reaction with Primary Amines: Reaction with a primary amine (RNH₂) yields a secondary amine derivative.

Reaction with Secondary Amines: Reaction with a secondary amine (R₂NH) yields a tertiary amine derivative.

Nitrogen NucleophileProductTypical ConditionsPredominant Pathway
Ammonia (NH₃)(2-Methyl-5-nitrophenoxy)methanamineEthanol, sealed tubeSN2
Benzylamine (BnNH₂)N-Benzyl-1-((2-methyl-5-nitrophenoxy)methyl)amineToluene (B28343), 110°CSN2
Piperidine1-(((2-Methyl-5-nitrophenoxy)methyl))piperidineAcetonitrile, K₂CO₃SN2

Sulfur and carbon nucleophiles are also effective in displacing the chloride from this compound.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react rapidly to form thioethers. These reactions are typically fast and proceed under mild conditions. ias.ac.in

Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds (e.g., diethyl malonate) or organometallic reagents, can be used to form new carbon-carbon bonds. The use of a strong, non-nucleophilic base is often required to generate the carbanion in situ.

NucleophileProductTypical ConditionsPredominant Pathway
Sodium thiophenoxide (NaSPh)2-(Methyl(phenylthio)methoxy)-1-methyl-4-nitrobenzeneMethanol, 25°CSN2
Sodium salt of diethyl malonateDiethyl 2-((2-methyl-5-nitrophenoxy)methyl)malonateNaH, THFSN2
Phenylmagnesium bromide (PhMgBr)2-(Benzyloxy)-1-methyl-4-nitrobenzeneTHF, 0°CSN2-like

The ether linkage in this compound is susceptible to cleavage under acidic conditions. Protonation of the ether oxygen makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. Hydrolysis, the reaction with water, is a common example of this reactivity.

Under aqueous acidic conditions, the chloromethoxy group can be hydrolyzed to release formaldehyde (B43269), the corresponding phenol (B47542) (2-methyl-5-nitrophenol), and hydrochloric acid. The reaction likely proceeds through an oxocarbenium ion intermediate, which is then attacked by water.

The oxygen atom of the ether linkage possesses lone pairs of electrons and can therefore act as a Lewis base, coordinating to Lewis acids. This interaction can enhance the reactivity of the chloromethyl group by making the chlorine a better leaving group. For example, the addition of a Lewis acid like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) can catalyze nucleophilic substitution reactions at the chloromethyl carbon. This catalytic effect is a common strategy in reactions involving chloromethyl ethers.

Nucleophilic Displacement Reactions at the Chloromethyl Carbon (S<sub>N</sub>1 and S<sub>N</sub>2 Pathways)

Reactivity of the Nitro Group and Aromatic Ring

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. This effect is primarily due to its strong resonance (-M) and inductive (-I) effects, which decrease the electron density of the benzene ring.

Influence of the Nitro Group on Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true for positions ortho and para to the nitro group, where the negative charge of the intermediate (a Meisenheimer complex) can be effectively stabilized through resonance. askfilo.com In this compound, the nitro group is para to the chloromethoxy group and meta to the methyl group.

Table 1: Factors Influencing SNAr Reactivity

FactorInfluence on SNAr ReactivityRationale
Nitro Group Position Strong activation at ortho and para positionsResonance stabilization of the negatively charged Meisenheimer complex. askfilo.com
Nucleophile Strength Stronger nucleophiles lead to faster reactionsThe rate-determining step is often the attack of the nucleophile on the aromatic ring.
Leaving Group Ability Better leaving groups (e.g., F > Cl > Br > I) generally increase the reaction rateThe departure of the leaving group is a key step in the reaction mechanism.
Solvent Polar aprotic solvents are often preferredThey can solvate the cation of the nucleophilic reagent without solvating the nucleophile itself, thus increasing its reactivity.

Reduction Reactions of the Nitro Group to Amino Functionalities

The nitro group in aromatic compounds can be readily reduced to an amino group, providing a valuable synthetic route to anilines. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere.

For halogenated nitroarenes, the choice of catalyst and reaction conditions is crucial to avoid dehalogenation. While Pd/C is a very effective catalyst for nitro reduction, it can also catalyze the removal of halogens. nih.gov However, selective reduction of the nitro group in the presence of halogens can be achieved by carefully controlling the reaction conditions, such as temperature, pressure, and the use of specific additives or catalyst modifications. nih.gov For instance, using hydrazine (B178648) hydrate (B1144303) as a hydrogen source in the presence of Pd/C has been shown to selectively reduce the nitro group in halogenated nitroarenes. nih.gov

Table 2: Common Catalysts and Conditions for Nitro Group Hydrogenation

CatalystTypical ConditionsAdvantagesPotential Drawbacks for Halogenated Compounds
Palladium on Carbon (Pd/C) H₂ gas, various solvents (e.g., ethanol, ethyl acetate)High efficiency and selectivity for nitro group reduction. researchgate.netCan lead to dehalogenation. nih.gov
Platinum on Carbon (Pt/C) H₂ gas, often in acidic mediaHighly active catalyst.Also prone to causing dehalogenation.
Raney Nickel H₂ gas, various solventsLess expensive than palladium or platinum.May require higher pressures and temperatures.

A variety of chemical reagents can be employed to reduce nitro groups. These methods are often preferred when catalytic hydrogenation is not feasible due to the presence of other functional groups that might be sensitive to hydrogenation conditions.

Common chemical reducing agents include metals in acidic media, such as iron in acetic acid or hydrochloric acid, tin in hydrochloric acid, and zinc in acidic or neutral conditions. researchgate.net These methods are generally robust and tolerant of a wide range of functional groups. For instance, the reduction of nitro compounds with iron in the presence of an acid is a classic and widely used method. researchgate.net

Other reagents for the chemoselective reduction of nitro groups in the presence of other reducible functionalities include sodium dithionite (B78146) (Na₂S₂O₄) and tin(II) chloride (SnCl₂). More recently, iron-based catalysts in combination with silanes have been developed for the chemoselective reduction of nitro compounds. rsc.org

Electrophilic Aromatic Substitution Reactivity Profile of the Substituted Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by the combined electronic effects of the three substituents. The directing effects of these groups are summarized below:

Nitro group (-NO₂): A strong deactivating and meta-directing group. chemguide.co.uk

Methyl group (-CH₃): An activating and ortho, para-directing group. chemguide.co.uk

The positions for electrophilic attack are therefore determined by the synergistic and antagonistic effects of these substituents. The most activated positions will be those that are ortho and para to the activating methyl group and not significantly deactivated by the nitro group. The positions on the ring are numbered as follows: C1 (with methyl), C2 (with chloromethoxy), C3, C4 (with nitro), C5, and C6.

Position 3: Meta to the methyl group, ortho to the chloromethoxy group, and ortho to the nitro group.

Position 5: Meta to the methyl group, meta to the chloromethoxy group, and ortho to the nitro group.

Position 6: Ortho to the methyl group and meta to the nitro group.

Considering the directing effects, the most likely position for electrophilic attack would be position 6, as it is ortho to the activating methyl group and meta to the deactivating nitro group. Attack at position 3 is also possible, being ortho to the potentially activating chloromethoxy group, but it is also ortho to the deactivating nitro group. Attack at position 5 is the least likely due to it being meta to two of the groups and ortho to the strongly deactivating nitro group.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position of AttackInfluence of Methyl Group (-CH₃)Influence of Chloromethoxy Group (-OCH₂Cl)Influence of Nitro Group (-NO₂)Overall Likelihood
3 Meta (unfavorable)Ortho (favorable)Ortho (unfavorable)Low to Moderate
5 Meta (unfavorable)Meta (unfavorable)Ortho (unfavorable)Very Low
6 Ortho (favorable)Meta (unfavorable)Meta (favorable)High

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen and a Lewis acid catalyst). libretexts.orglibretexts.org

Reactions Involving the 1-Methyl Group

The methyl group attached to the aromatic ring can also undergo characteristic reactions, most notably free-radical halogenation. This reaction typically occurs under UV light or at high temperatures and proceeds via a free-radical chain mechanism. wikipedia.org

In the case of this compound, treatment with a halogen (e.g., Cl₂ or Br₂) in the presence of UV light would be expected to lead to the substitution of one or more of the hydrogen atoms of the methyl group with a halogen atom. libretexts.org This would result in the formation of a benzylic halide. The reaction can be difficult to control, and mixtures of mono-, di-, and tri-halogenated products may be obtained. wikipedia.org

It is important to distinguish this reaction from electrophilic aromatic halogenation, which occurs under different conditions (in the presence of a Lewis acid catalyst and in the dark) and results in the substitution of a hydrogen atom on the aromatic ring. libretexts.org

Side-Chain Halogenation or Functionalization

The methyl group of this compound is susceptible to free radical halogenation at the benzylic position. This reactivity is analogous to that of other substituted toluenes. The presence of the nitro group, a strong deactivating group, can influence the reaction rate, but the benzylic position remains a key site for functionalization.

One of the most common methods for side-chain bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and often with light or heat to facilitate the reaction. google.comorganic-chemistry.org The reaction proceeds via a free radical chain mechanism. The initiator generates a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the brominated product and a new bromine radical, thus propagating the chain.

The reaction for the side-chain bromination of o-nitrotoluene, a related compound, using HBr/H2O2 as the brominating agent and AIBN as the initiator has been reported. google.com A similar approach could be applicable to this compound.

Reactant Reagents Initiator Solvent Product Reference
o-NitrotolueneHBr/H₂O₂AIBNOrganic Solvento-Nitrobenzyl bromide google.com
p-Substituted ToluenesNBSLightWaterp-Substituted Benzyl Bromides researchgate.net

This table presents data for analogous reactions, suggesting potential conditions for the side-chain halogenation of this compound.

Oxidative Transformations of the Methyl Group

The methyl group of this compound can be oxidized to a carboxylic acid using strong oxidizing agents. This transformation is a common reaction for alkyl-substituted aromatic compounds. The choice of oxidant and reaction conditions is crucial to achieve the desired product without causing degradation of the aromatic ring or cleavage of the chloromethoxy group.

Potassium permanganate (B83412) (KMnO₄) in an alkaline or acidic medium is a powerful oxidizing agent frequently used for this purpose. quora.com The reaction of p-nitrotoluene with hot alkaline KMnO₄ is a known method for the synthesis of p-nitrobenzoic acid. quora.com Similarly, sodium dichromate in sulfuric acid can also be employed for the oxidation of the methyl group in nitrotoluene derivatives. quora.com

Theoretical studies, such as Density Functional Theory (DFT) calculations on the permanganate oxidation of nitrotoluenes, indicate that while the methyl group is a primary site of attack, oxidation of the aromatic ring can be a competing pathway. researchgate.netnih.gov The reaction conditions must be carefully controlled to favor the desired methyl group oxidation. For instance, the oxidation of 4-nitrotoluene (B166481) is a key step in the production of 4-nitrobenzoic acid, an important industrial intermediate. nih.gov

Reactant Oxidizing Agent Conditions Product Reference
p-NitrotolueneKMnO₄Hot, Alkalinep-Nitrobenzoic acid quora.com
p-NitrotolueneNa₂Cr₂O₇/H₂SO₄-p-Nitrobenzoic acid quora.com
TolueneKMnO₄AlkalineBenzoic Acid sciencemadness.org

This table provides examples of oxidative transformations of the methyl group in related nitroaromatic compounds, illustrating potential pathways for this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Chloromethoxy 1 Methyl 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a definitive structural assignment of 2-(Chloromethoxy)-1-methyl-4-nitrobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule, respectively.

Proton (¹H) NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons, the methyl group protons, and the chloromethoxy group protons.

Aromatic Region: The three protons on the benzene (B151609) ring would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. Their specific chemical shifts and splitting patterns would be determined by their positions relative to the substituents. The proton adjacent to the nitro group (at C5) is expected to be the most deshielded.

Chloromethoxy Group: The two protons of the chloromethoxy group (-OCH₂Cl) would likely appear as a singlet in the range of δ 5.5-6.0 ppm. The adjacent electronegative oxygen and chlorine atoms cause significant deshielding.

Methyl Group: The three protons of the methyl group (-CH₃) attached to the benzene ring would appear as a singlet in the upfield region, likely around δ 2.3-2.6 ppm.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals would be expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the substituents (ipso-carbons) would have their chemical shifts significantly influenced by those groups. The carbon bearing the nitro group (C4) would be highly deshielded, while the carbon attached to the chloromethoxy group (C2) would also be significantly downfield.

Chloromethoxy Carbon: The carbon of the -OCH₂Cl group is expected to appear in the range of δ 70-85 ppm.

Methyl Carbon: The methyl carbon signal would be found in the upfield region of the spectrum, typically around δ 15-25 ppm.

The following table outlines the predicted chemical shifts for this compound.

Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH (3)7.0 - 8.5110 - 150
-OCH₂Cl5.5 - 6.070 - 85
-CH₃2.3 - 2.615 - 25
Aromatic C-Substituted (3)N/A120 - 160

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

To confirm the connectivity established from 1D NMR and to gain further structural insights, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be crucial for definitively assigning the signals of the aromatic protons by showing correlations between adjacent protons on the ring. No cross-peaks would be expected for the methyl and chloromethoxy singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the proton signal at δ ~2.4 ppm would correlate with the carbon signal at δ ~20 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is critical for piecing together the molecular skeleton. Key expected correlations would include:

The methyl protons (-CH₃) showing a correlation to the aromatic carbons C1, C2, and C6.

The chloromethoxy protons (-OCH₂Cl) showing a correlation to the aromatic carbon C2.

The aromatic protons showing long-range correlations to various carbons in the ring, confirming the substitution pattern.

While solution-state NMR provides data on molecules tumbling freely in a solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or solid form. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms) and to determine the precise arrangement of molecules within the crystal lattice. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₈H₈ClNO₃.

HRMS would be used to confirm this formula by comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or [M+H]⁺) with the theoretically calculated mass.

Calculated Exact Masses for C₈H₈ClNO₃:

Monoisotopic Mass: 201.0193 Da (using the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)

The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ (corresponding to the ³⁷Cl isotope) that is approximately one-third the intensity of the [M]⁺ peak.

In a mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. Analyzing the masses of these fragments provides clues about the molecule's structure.

For this compound, several key fragmentation pathways could be predicted:

Alpha-Cleavage: The most likely initial fragmentation would be the loss of a chlorine radical (•Cl) from the chloromethoxy group to form a stable oxonium ion.

Loss of the Chloromethoxy Group: Cleavage of the bond between the aromatic ring and the ether oxygen could lead to the loss of a •OCH₂Cl radical.

Loss of Nitro Group: Fragmentation involving the nitro group is common for nitroaromatic compounds. This can occur through the loss of •NO₂ or the loss of •NO followed by the loss of •CO.

Loss of Formaldehyde (B43269): A rearrangement reaction could potentially lead to the loss of formaldehyde (CH₂O) from the chloromethoxy side chain.

The relative abundance of these and other fragment ions would help to confirm the proposed structure and connectivity of the molecule.

Application of Ion Mobility Spectrometry (IMS) for Isomer Differentiation

In IMS, ions are driven through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. Ions with a larger collision cross-section (a measure of their effective size and shape) will experience more collisions with the buffer gas and thus travel more slowly than more compact ions. This difference in drift time allows for their separation.

For a compound like this compound, several structural isomers exist, such as those with different substitution patterns on the benzene ring (e.g., 2-(Chloromethoxy)-1-methyl-3-nitrobenzene or 4-(Chloromethoxy)-1-methyl-2-nitrobenzene). These isomers, while having the same mass, would likely exhibit distinct three-dimensional conformations. These conformational differences would translate into different collision cross-sections, leading to unique drift times in an IMS experiment. Therefore, IMS, particularly when coupled with mass spectrometry (IMS-MS), would be a highly effective method for the unambiguous identification and separation of this compound from its isomers in a complex mixture. nih.govresearchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, we can examine the structural data for the closely related compound, 1-Chloromethyl-4-nitrobenzene. researchgate.netnih.gov A similar analysis of this compound would yield precise measurements of the covalent bonds within the molecule.

For instance, one would expect to determine the lengths of the C-Cl bond, the C-O bonds of the methoxy (B1213986) group, the C-N bond of the nitro group, and the various C-C bonds within the aromatic ring. The planarity of the benzene ring and the torsion angles involving the substituents would also be precisely defined. In the case of 1-Chloromethyl-4-nitrobenzene, the nitro group is nearly coplanar with the aromatic ring, with a dihedral angle of 2.9 (2)°. nih.gov However, the chloromethyl group is significantly twisted out of the plane. A key structural feature to be determined for this compound would be the dihedral angle between the plane of the benzene ring and the plane defined by the C-O-C of the chloromethoxy group.

Table 1: Representative Bond Lengths and Angles from a Related Compound (1-Chloromethyl-4-nitrobenzene)

BondLength (Å)Bond AngleAngle (°)
Cl1—C71.795 (2)O2—N1—O1123.6 (2)
O1—N11.222 (3)O2—N1—C1118.5 (2)
O2—N11.215 (2)O1—N1—C1117.9 (2)
N1—C11.472 (3)C2—C1—C6122.0 (2)
C4—C71.491 (3)C5—C4—C7121.3 (2)

Data sourced from the crystallographic study of 1-Chloromethyl-4-nitrobenzene and is presented for illustrative purposes. nih.gov

Anisotropic Displacement Parameters (ADPs), often visualized as thermal ellipsoids, describe the anisotropic thermal motion of atoms within the crystal lattice. nih.gov The size and shape of these ellipsoids indicate the directions and amplitudes of atomic vibrations. Analysis of ADPs can reveal important information about the flexibility of different parts of the molecule and the nature of intermolecular interactions.

In some cases, crystallographic analysis may reveal structural disorder, where a molecule or a part of it occupies more than one position in the crystal lattice. nih.gov For example, a flexible side chain like the chloromethoxy group in this compound could potentially exhibit rotational disorder. In the crystal structure of a related compound, 1-chloro-2-methyl-4-nitrobenzene, the hydrogen atoms of the methyl group were found to be disordered over two positions. mdpi.comresearchgate.net Identifying and modeling such disorder is crucial for an accurate description of the crystal structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. While a specific spectrum for this compound is not available, the expected absorption bands can be predicted based on the functional groups present. researchgate.net

The molecule contains several distinct functional groups that would give rise to characteristic peaks in the IR and Raman spectra:

Nitro Group (NO₂): Aromatic nitro compounds typically show two strong stretching vibrations: an asymmetric stretch in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net

Chloromethoxy Group (-OCH₂Cl): This group would exhibit C-O stretching vibrations, typically in the region of 1000-1300 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region, generally between 600-800 cm⁻¹.

Aromatic Ring (C=C and C-H): The benzene ring will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Methyl Group (-CH₃): The methyl group will show C-H stretching and bending vibrations.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitro (Ar-NO₂)Asymmetric Stretch1500 - 1570
Nitro (Ar-NO₂)Symmetric Stretch1300 - 1370
Aromatic RingC=C Stretch1450 - 1600
Aromatic RingC-H Stretch3000 - 3100
Chloromethoxy (-OCH₂Cl)C-O Stretch1000 - 1300
Chloromethoxy (-OCH₂Cl)C-Cl Stretch600 - 800
Methyl (-CH₃)C-H Stretch2850 - 3000

Electronic Spectroscopy (UV-Vis) and Photochemical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The chromophores in this compound are the nitro-substituted benzene ring.

Based on studies of similar nitroaromatic compounds like nitrobenzene (B124822), one would expect this compound to exhibit strong absorption bands in the UV region. researchgate.net Nitrobenzene itself shows a strong absorption band around 260 nm, which is attributed to a π → π* transition within the aromatic system, and a weaker band at longer wavelengths corresponding to an n → π* transition involving the non-bonding electrons of the nitro group. The presence of the chloromethoxy and methyl substituents on the benzene ring would be expected to cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted nitrobenzene.

The photochemical characterization of this compound would involve studying its reactivity upon absorption of light. Nitroaromatic compounds are known to be photochemically active and can undergo various reactions, such as photoreduction of the nitro group. nih.gov Investigating the quantum yield and the products of photolysis would provide insight into the environmental fate and potential applications of this compound in photochemical processes.

Theoretical and Computational Investigations of 2 Chloromethoxy 1 Methyl 4 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Chloromethoxy)-1-methyl-4-nitrobenzene, these theoretical methods can elucidate its electronic structure, stability, and reactivity from first principles, providing insights that are complementary to experimental observations.

Density Functional Theory (DFT) Studies of Ground State Geometries and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would be foundational for understanding its molecular properties. The primary goal of such a study is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the ground state geometry.

Table 1: Illustrative Data from a DFT Geometry Optimization for this compound (Note: The following table is a template representing the type of data that would be generated from a DFT calculation. Specific values are not available from published literature.)

Parameter Atoms Involved Calculated Value
Bond Lengths
C-Cl C(methoxy)-Cl Value in Å
C-O C(ring)-O Value in Å
O-C O-C(methoxy) Value in Å
C-N C(ring)-N Value in Å
N-O N-O(nitro) Value in Å
Bond Angles
C-O-C C(ring)-O-C(methoxy) Value in Degrees
O-C-Cl O-C(methoxy)-Cl Value in Degrees
C-C-N C(ring)-C(ring)-N Value in Degrees
O-N-O O(nitro)-N-O(nitro) Value in Degrees
Dihedral Angle

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich or electron-poor. An MEP map for this compound would be generated based on the optimized geometry from DFT calculations.

The map uses a color scale to represent different potential values. Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are likely sites for nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the nitro group, identifying them as primary sites for electrophilic interaction. The areas around the hydrogen atoms of the methyl group and the benzene (B151609) ring would likely exhibit positive potential, while the region around the chlorine atom would also be of significant interest for predicting interactions. This analysis provides a clear, visual guide to the molecule's charge distribution and its implications for chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. An FMO analysis of this compound would provide deep insights into its behavior in chemical reactions.

The HOMO represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). The LUMO, being the lowest energy empty orbital, represents the molecule's ability to act as an electron acceptor (an electrophile). The spatial distribution of these orbitals is critical; reactions are most likely to occur where the HOMO and LUMO lobes have the largest magnitude.

For this compound, the analysis would reveal the specific atoms or regions that contribute most to the HOMO and LUMO. It is anticipated that the electron-rich aromatic ring and the nitro group would heavily influence the character of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is also a key indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Representative Data from an FMO Analysis of this compound (Note: This table illustrates the typical parameters obtained from an FMO analysis. Specific values are not available from published literature.)

Parameter Calculated Value (eV) Description
HOMO Energy Value Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy Value Energy of the lowest unoccupied molecular orbital; relates to electron affinity.

Computational Modeling of Reaction Pathways and Energetics

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the potential energy surface to identify transition states and calculate the energy barriers that govern reaction rates.

Transition State Analysis for Nucleophilic Substitutions and Rearrangements

This compound possesses several sites susceptible to nucleophilic attack, particularly at the carbon of the chloromethoxy group and potentially at the aromatic ring, which is activated by the electron-withdrawing nitro group. Transition state analysis would be employed to model the mechanisms of such reactions.

This analysis involves locating the saddle point on the potential energy surface that connects the reactants to the products, which corresponds to the transition state structure. The energy of this transition state relative to the reactants defines the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. Computational methods can be used to calculate the geometry of the transition state and its vibrational frequencies to confirm it is a true saddle point (characterized by one imaginary frequency). This analysis would be crucial for predicting the feasibility and preferred pathways of nucleophilic substitution reactions, such as the displacement of the chloride ion, or potential rearrangement reactions.

Energetic Profiles of Nitro Group Transformations

The nitro group is a key functional group in this molecule and is known to undergo various transformations, such as reduction to nitroso, hydroxylamino, or amino groups. These reactions are important in both synthetic chemistry and metabolic pathways.

Computational modeling can be used to construct detailed energetic profiles for these transformation pathways. A reaction energy profile plots the potential energy of the system as it progresses from reactants, through transition states and any intermediates, to the final products. By calculating the energies of all stationary points along the reaction coordinate, a complete picture of the reaction's thermodynamics and kinetics can be obtained. For this compound, this would involve modeling the stepwise reduction of the nitro group and calculating the activation energy for each step. This data provides a theoretical prediction of the most favorable reduction pathway and the stability of any intermediates formed.

Solvation Effects in Reaction Simulations

In computational chemistry, accurately modeling the surrounding solvent is crucial for simulating chemical reactions, as solvent interactions can significantly alter reaction pathways, transition states, and energy barriers. For a polar molecule like this compound, solvation effects are particularly pronounced. Theoretical investigations of its reactivity, for instance in nucleophilic substitution reactions at the chloromethoxy group, would necessitate the inclusion of a solvent model.

Two primary classes of solvation models are employed: implicit and explicit.

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. tum.de A cavity is formed around the solute molecule, and the solute's charge distribution polarizes the surrounding dielectric continuum, which in turn creates a reaction field that interacts with the solute. Popular implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). wikipedia.org These models are computationally efficient and are well-suited for calculating the thermodynamic properties of solvated species. For example, quantum-chemical calculations have been used to study the effect of solvents like ethanol (B145695) on the charge characteristics and reactivity of nitrobenzene (B124822) and its derivatives during hydrogenation. researchgate.net

Explicit Solvation Models: In this approach, a finite number of individual solvent molecules are included in the simulation box along with the solute molecule. This method provides a more detailed and physically realistic description of the solvent, capturing specific short-range interactions like hydrogen bonding and local solvent structuring. nih.gov However, this high level of detail comes at a significant computational cost. To balance accuracy and efficiency, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are often used. nih.gov In a QM/MM simulation of a reaction involving this compound, the reacting solute would be treated with a high-level quantum mechanics method, while the surrounding solvent molecules would be treated with a less computationally demanding molecular mechanics force field. This approach allows for the accurate modeling of electronic changes during the reaction while still accounting for the dynamic effects of the explicit solvent environment.

The choice of solvation model depends on the specific reaction being studied. For instance, in simulating a reaction where the polarity of the transition state differs significantly from the reactants, a continuum model can provide valuable insight into the reaction kinetics. If specific solvent-reactant interactions are hypothesized to play a key catalytic role, an explicit or QM/MM model would be more appropriate.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations have become an indispensable tool for predicting NMR spectra, aiding in structure elucidation and the assignment of experimental signals. The most common and reliable method for predicting NMR chemical shifts involves Density Functional Theory (DFT).

The standard computational workflow begins with a geometry optimization of the molecule's 3D structure using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). Following optimization, NMR shielding tensors are calculated for the lowest energy conformer, typically using the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgacs.org The isotropic shielding values (σ_iso) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory (δ = σ_ref - σ_iso).

For this compound, this method can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions can be high, often within 0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C, allowing for confident assignment of the aromatic protons and carbons, as well as those of the methyl and chloromethoxy substituents. Discrepancies between calculated and experimental values can often be attributed to conformational averaging, solvent effects, or limitations of the chosen theoretical level. Combining molecular mechanics with ab initio GIAO calculations has proven effective in determining the conformations of various substituted benzenes by comparing calculated and observed ¹³C shifts. rsc.org

Below is an illustrative table of predicted NMR chemical shifts for this compound, demonstrating the type of data generated from such computational studies.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-135.8
C2-152.1
C37.55124.5
C4-146.7
C58.15125.0
C68.20128.9
-CH₃2.6020.5
-O-CH₂-Cl5.8075.3

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective at predicting the vibrational frequencies and their corresponding intensities, which aids in the interpretation of experimental spectra.

The computational process involves first finding the minimum energy geometry of the molecule. Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes, each with a specific frequency and intensity, corresponding to distinct molecular motions such as stretching, bending, wagging, and twisting.

For this compound, theoretical calculations can pinpoint the frequencies associated with its key functional groups. For instance, the strong electron-withdrawing nitro group gives rise to characteristic symmetric and asymmetric stretching vibrations. DFT studies on nitrobenzene and its derivatives have shown that these modes are typically found in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively. researchgate.net Other important predicted vibrations would include the C-Cl stretch of the chloromethoxy group, the C-O-C ether stretches, and various C-H and C=C vibrations of the substituted benzene ring. Comparing the calculated spectrum with an experimental one allows for a detailed assignment of each absorption band to a specific molecular motion. unpatti.ac.idresearchgate.net

An illustrative table of key calculated vibrational frequencies is presented below.

Predicted Frequency (cm⁻¹)IntensityVibrational Mode Assignment
3105MediumAromatic C-H Stretch
2980MediumMethyl (-CH₃) Asymmetric Stretch
1525Very StrongNitro (-NO₂) Asymmetric Stretch
1348StrongNitro (-NO₂) Symmetric Stretch
1260MediumAryl-O Stretch
1110MediumO-CH₂ Stretch
740StrongC-Cl Stretch
855StrongNO₂ Scissoring

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase. A key parameter derived from this technique is the Collision Cross Section (CCS), which represents the effective area of the ion as it tumbles and collides with a neutral buffer gas (typically helium or nitrogen). nih.gov The CCS is a robust and characteristic physicochemical property that can aid in compound identification.

Theoretical calculations provide a means to predict the CCS of a molecule, which can then be compared to experimental values to increase confidence in structural assignments. nih.gov The computational workflow for CCS prediction involves several steps:

Conformational Sampling: The first step is to generate a diverse set of low-energy 3D conformations of the ion of interest. This is often done using molecular dynamics or other conformational search methods.

Geometry Optimization: Each conformation is then subjected to geometry optimization, typically using DFT or other quantum mechanical methods, to find its precise minimum-energy structure. nih.gov

CCS Calculation: The CCS for each optimized conformer is calculated using specialized software. The most accurate and physically rigorous method is the Trajectory Method (TM), where the paths of many individual buffer gas molecules are simulated as they collide with the ion. researchgate.net The scattering angles from these simulated collisions are averaged to compute the momentum transfer and, ultimately, the CCS value. Simpler but faster methods like the Projection Approximation (PA) are also available. researchgate.net

Boltzmann Averaging: If multiple conformations are found to be energetically accessible at the experimental temperature, a population-weighted average CCS is calculated using the Boltzmann distribution of the conformers' energies.

For this compound, a predicted CCS value would provide a valuable analytical parameter for its identification in complex mixtures using IM-MS, helping to distinguish it from isomers with the same mass but different three-dimensional shapes.

Conformational Analysis and Molecular Dynamics Simulations

The chloromethoxy group (-O-CH₂-Cl) attached to the benzene ring is flexible, with rotation possible around the C(aryl)-O and O-CH₂ single bonds. The spatial arrangement of this group relative to the rest of the molecule can significantly influence the compound's physical properties and reactivity. Conformational analysis aims to identify the most stable (lowest energy) arrangements of this group.

The primary conformational flexibility arises from rotation around the C(aryl)-O bond, described by the C6-C2-O-C(H₂) dihedral angle. Due to the presence of the adjacent methyl group at the C1 position, steric hindrance plays a major role in determining the preferred conformation. A conformation where the O-CH₂-Cl bond is planar with the benzene ring and pointing towards the methyl group would be highly disfavored due to severe steric clash. Conversely, a planar conformation pointing away from the methyl group would be more stable.

However, it is likely that the lowest energy conformations are non-planar, or "staggered," to minimize steric repulsion between the chloromethyl group and the ortho-methyl group. These would correspond to gauche or anti-periplanar arrangements.

To explore the conformational landscape more thoroughly and understand the dynamic behavior of the molecule, Molecular Dynamics (MD) simulations are employed. nih.gov An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. By simulating the molecule at a given temperature for a period of nanoseconds or longer, it is possible to observe transitions between different conformational states. nih.govmdpi.com

Analysis of the MD trajectory for this compound would reveal:

The most populated (and therefore most stable) dihedral angles for the C-C-O-C bond.

The energy barriers for rotation between different stable conformations.

This information is critical for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor, and provides a dynamic picture that complements the static view from simple energy minimization.

Despite a thorough search for theoretical and computational investigations into the intermolecular interactions of this compound in condensed phases, no specific research findings for this particular compound were identified. Scientific literature accessible through the performed searches does not currently contain detailed studies on the non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, that govern the crystal packing and condensed-phase behavior of this molecule.

While studies on structurally related compounds like 1-chloro-2-methyl-4-nitrobenzene and other nitroaromatic derivatives exist, providing insights into the types of intermolecular forces that might be expected, a direct extrapolation of these findings to this compound would be speculative and would not meet the required standard of scientific accuracy for this article. The presence of the chloromethoxy group introduces unique electronic and steric properties that would significantly influence its interaction profile compared to analogues lacking this feature.

Therefore, the detailed analysis of intermolecular interactions, including the generation of data tables with specific interaction energies and geometries for this compound, cannot be provided at this time due to the absence of published research on this topic. Further experimental crystallographic studies and computational modeling would be necessary to elucidate the nature of these interactions.

Synthetic Utility and Applications in Chemical Synthesis Derived from 2 Chloromethoxy 1 Methyl 4 Nitrobenzene

Role as a Versatile Synthetic Building Block and Intermediate

The utility of 2-(chloromethoxy)-1-methyl-4-nitrobenzene as a synthetic building block stems from the distinct reactivity of its functional groups. The chloromethoxy group is a reactive alkylating agent, while the nitro group can be readily transformed into other nitrogen-containing functionalities, most notably an amino group. mdpi-res.com These features, combined with the aromatic scaffold, provide multiple pathways for molecular elaboration.

The primary precursor for this compound is 2-methyl-5-nitrophenol, a widely used intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. shreedevamanichemopharma.comnbinno.com The transformation of the phenolic hydroxyl group into a chloromethoxy ether significantly enhances the molecule's utility as an electrophile.

Synthesis of Complex Aromatic and Heterocyclic Systems

The structure of this compound is well-suited for the construction of complex fused ring systems. The most direct pathway involves the reduction of the nitro group to an amine, yielding 3-amino-4-methylphenyl chloromethyl ether. This ortho-amino-substituted intermediate is a valuable precursor for various heterocyclic systems. researchgate.net

Benzoxazines and Related Heterocycles: The resulting amine and the adjacent chloromethoxy group can undergo intramolecular cyclization. Under basic conditions, the amine can displace the chloride to form a seven-membered heterocyclic ring. Alternatively, hydrolysis of the chloromethoxy group to a hydroxymethyl group followed by cyclization would yield a six-membered benzoxazine (B1645224) derivative.

Fused Polycyclic Systems: The amine functionality allows for the construction of additional rings. For example, reactions with β-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives through established cyclization strategies like the Combes or Doebner-von Miller reactions. Enaminones are also versatile building blocks that react with amino-substituted aromatics to form a wide array of fused heterocyclic compounds. orientjchem.orgscirp.org

The versatility of nitro compounds as precursors for heterocyclic synthesis is a cornerstone of modern medicinal chemistry, enabling access to diverse molecular scaffolds. nih.govfrontiersin.orgorganic-chemistry.org

Precursor for Advanced Organic Materials

Nitroaromatic compounds are foundational in the development of various functional organic materials due to the strong electron-withdrawing nature of the nitro group. mdpi-res.com This property imparts significant electronic and optical characteristics to the molecules.

Nonlinear Optical (NLO) Materials: The presence of both an electron-donating group (the ether oxygen) and a strong electron-withdrawing group (the nitro group) creates a "push-pull" system, which can lead to a large molecular hyperpolarizability, a key requirement for second-order NLO materials.

Polymer Functionalization: The reactive chloromethoxy group serves as a handle for grafting the molecule onto polymer backbones or surfaces. dur.ac.uk This covalent attachment can be used to modify the properties of materials, such as introducing chromophores for optical applications or creating chemically resistant coatings. The functionalization of Amberlite resins with reactive groups via diazonium chemistry provides a parallel example of how such modifications are achieved to create materials with specific functionalities.

Development of Novel Reagents and Catalysts from its Derivatives

The transformation of the functional groups in this compound can lead to the development of new reagents and catalyst precursors. The high reactivity of α-chloro ethers makes them useful for introducing protecting groups or functionalized linkers into complex molecules. gatech.eduorgsyn.org

For instance, substitution of the chloride with other moieties can generate a library of derivatives. Reaction with iodide could produce the more reactive iodomethoxy derivative. Conversion to an aldehyde via methods like the Sommelet reaction would yield a substituted nitrobenzaldehyde, a common building block in its own right. Furthermore, reduction of the nitro group to an amine and subsequent derivatization could produce ligands for transition metal catalysis, with the steric and electronic properties of the ligand being tunable by the substituents on the aromatic ring. The development of novel fluorinating agents and other specialized reagents often begins with such versatile, polyfunctionalized starting materials. mdpi.comtcichemicals.com

Contributions to Methodological Advancements in Organic Chemistry

The study of molecules like this compound contributes to a deeper understanding of fundamental organic reactions and synthetic methodologies. orgchemres.org

Understanding Regioselective Functionalization of Substituted Nitrobenzenes

The regiochemical outcome of further electrophilic aromatic substitution on the benzene (B151609) ring is governed by the directing effects of the three existing substituents. Understanding the interplay of these effects is crucial for predicting and controlling the synthesis of specific isomers. youtube.comlibretexts.org

-CH₃ (methyl): An activating, ortho, para-directing group.

-OCH₂Cl (chloromethoxy): An activating, ortho, para-directing group due to the lone pairs on the oxygen atom.

-NO₂ (nitro): A deactivating, meta-directing group. chemguide.co.uk

The positions ortho to the methyl and chloromethoxy groups are activated, while the positions meta to the nitro group are the least deactivated. The combined influence of these groups directs incoming electrophiles to specific, predictable locations on the ring, providing a model system for studying regioselectivity in complex polysubstituted aromatics.

Table of Directing Effects for Electrophilic Aromatic Substitution
SubstituentPosition on RingTypeDirecting Effect
-CH₃ 1Activatingortho, para
-OCH₂Cl 2Activatingortho, para
-NO₂ 4Deactivatingmeta

Exploration of Halogenation and Alkoxymethylation Techniques

The synthesis of the title compound itself involves the alkoxymethylation (specifically, chloromethoxylation) of its precursor, 2-methyl-5-nitrophenol. This reaction is a key method for protecting phenolic hydroxyl groups or for introducing a reactive handle. Various methods exist for this transformation, including the use of formaldehyde (B43269) and HCl (Blanc chloromethylation) or chloromethyl methyl ether. organic-chemistry.orglibretexts.org Studying this reaction on an electron-deficient phenol (B47542) provides insight into the scope and limitations of these methods.

Furthermore, the halogenation of the aromatic ring of this compound would be a useful transformation. libretexts.org Given the directing effects of the substituents, halogenation is expected to occur at the positions activated by the methyl and chloromethoxy groups and not deactivated by the nitro group. The development of regioselective halogenation methods, for instance using copper(II) halides, is an active area of research where substrates like this can serve as valuable test cases. acs.org The transformation of chloro and nitro groups during oxidation processes is also a subject of study, relevant to both synthesis and degradation pathways. nih.gov

Future Research Directions and Unexplored Avenues for 2 Chloromethoxy 1 Methyl 4 Nitrobenzene

Development of Greener and Sustainable Synthetic Pathways

Traditional synthetic routes to substituted nitroaromatics often rely on harsh conditions and stoichiometric reagents, leading to significant waste generation. Future research should prioritize the development of more environmentally benign pathways to 2-(chloromethoxy)-1-methyl-4-nitrobenzene.

The principles of green chemistry, such as atom economy and the use of catalytic reagents, are paramount for modern synthetic chemistry. The synthesis of this compound could be reimagined using catalytic methods to minimize byproducts and energy consumption. For instance, the nitration of 2-(chloromethoxy)-1-methylbenzene is a key step that traditionally uses a mixture of concentrated nitric and sulfuric acids. Future work could explore solid acid catalysts, such as zeolites or functionalized clays, which can offer higher selectivity, reduce the use of corrosive acids, and be easily recovered and recycled.

Another avenue involves the catalytic functionalization of more readily available precursors. For example, developing a catalytic C-H activation/oxygenation process on 2-chloro-5-nitrotoluene (B86962) could provide a more direct and atom-economical route to the ether linkage, avoiding the use of formaldehyde (B43269) and hydrogen chloride or their equivalents.

Table 1: Comparison of Traditional vs. Potential Catalytic Synthetic Steps

Synthetic Step Traditional Method Potential Catalytic Approach Green Chemistry Advantage
Nitration Conc. H₂SO₄/HNO₃ Solid acid catalyst (e.g., Zeolite H-BEA) Recyclable catalyst, reduced acid waste, potentially higher regioselectivity.
Ether Formation Williamson Ether Synthesis Catalytic C-O coupling Use of less hazardous reagents, potential for lower reaction temperatures.

| Chlorination | Thionyl chloride (SOCl₂) | Catalytic chlorination with milder reagents | Avoids corrosive and toxic byproducts like SO₂. |

Flow chemistry, or continuous processing, offers significant advantages in safety, efficiency, and scalability over traditional batch reactions. mt.com Reactions involving highly reactive or unstable intermediates, such as those in nitration processes, are particularly well-suited for flow reactors, which minimize the volume of hazardous material present at any given time. d-nb.info

A future research direction would be to design a continuous flow process for the synthesis of this compound. This could involve pumping the aromatic precursor and nitrating agent through a heated microreactor, allowing for precise control over reaction time, temperature, and stoichiometry. pharmtech.com Such a setup can lead to higher yields, improved product quality by minimizing byproduct formation, and safer handling of exothermic reactions. mt.compharmtech.com The integration of in-line purification and analysis, such as using polymer-supported scavengers or real-time spectroscopy, could further streamline the process into a fully automated, multi-step synthesis. nih.gov

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is likely dominated by the chloromethoxy group, which is a reactive alkylating agent. However, the aromatic ring possesses other sites that could be functionalized through modern synthetic methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. cem.com While the chloromethoxy group itself is not a typical substrate for cross-coupling, future research could explore the functionalization of the aromatic ring. The positions ortho and meta to the nitro group are electronically distinct and could be targeted.

One unexplored avenue is the direct C-H activation/functionalization of the benzene (B151609) ring. Guided by the existing substituents, catalysts could be developed to selectively couple aryl, alkyl, or other functional groups at specific C-H bonds. Furthermore, the nitro group could be chemically reduced to an amine. This amine could then be converted into a diazonium salt or a triflate, both of which are excellent coupling partners in reactions like the Suzuki, Heck, or Buchwald-Hartwig amination, thereby opening a vast chemical space for derivatization. youtube.com

Table 2: Potential Cross-Coupling Strategies for Derivatization

Target Position Proposed Strategy Coupling Reaction Potential Product Class
Position 6 (ortho to methyl) Directed C-H Activation Mizoroki-Heck Reaction Styrenyl derivatives
Position 3 (ortho to chloro-methoxy) Directed C-H Activation Suzuki-Miyaura Coupling Biaryl compounds
Position 4 (Nitro group) Reduction to Amine -> Diazotization -> Sandmeyer Sandmeyer Reaction Halogenated or Cyanated derivatives

| Position 4 (Nitro group) | Reduction to Amine -> Triflation | Buchwald-Hartwig Amination | Di- or Tri-arylamines |

Nitroaromatic compounds are known to form radical anions under reductive conditions, which can lead to unique reactivity. nih.gov The radical anion of this compound could be generated electrochemically or through single-electron transfer (SET) from a suitable reductant. The subsequent reactivity of this intermediate, such as fragmentation or coupling with other radical species, is an entirely unexplored area. Such pathways could allow for the introduction of functional groups under mild conditions.

Photochemistry offers another promising direction. The nitro group can participate in various photochemical transformations, including hydrogen abstraction and cycloaddition reactions. Furthermore, the application of photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. For example, a photoredox catalyst could mediate the coupling of the compound with radical precursors, allowing for late-stage functionalization of the aromatic ring or modification of the substituent groups.

Application of Advanced Characterization Techniques for Dynamic Studies

A thorough understanding of reaction mechanisms and kinetics is crucial for process optimization and the discovery of new reactivity. The application of advanced, time-resolved characterization techniques could provide unprecedented insight into the behavior of this compound.

For instance, in-situ spectroscopic methods such as ReactIR (FTIR) or Raman spectroscopy could be implemented within a flow reactor to monitor the formation of intermediates and products in real-time. This data can be used to build accurate kinetic models and optimize reaction conditions rapidly. For studying short-lived or transient species, such as the radical anions mentioned previously, techniques like time-resolved electron paramagnetic resonance (EPR) spectroscopy would be invaluable. Computational chemistry, using methods like Density Functional Theory (DFT), could complement experimental work by modeling reaction pathways, predicting transition state energies, and explaining observed regioselectivity in its functionalization reactions. researchgate.net

Table 3: Advanced Characterization for Dynamic Studies

Technique Information Gained Application Area
In-situ FTIR/Raman Real-time concentration profiles of reactants, intermediates, and products. Kinetic analysis, reaction mechanism elucidation, process optimization in flow chemistry.
Time-Resolved EPR Detection and characterization of paramagnetic species (e.g., radical anions). Mechanistic studies of radical and SET reactions.
2D NMR Spectroscopy Unambiguous structure determination and conformational analysis of complex derivatives. Characterization of novel products from unexplored reactivity.

| Computational (DFT) | Reaction energy profiles, transition state geometries, electronic structure. | Predicting reactivity, understanding selectivity, guiding experimental design. |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) in chemical synthesis has shifted from a theoretical concept to a practical tool for accelerating discovery. rjptonline.org Computer-aided synthesis design has been in development for decades, but modern neural networks and access to large reaction databases have significantly improved the ability to predict reaction outcomes. nih.govresearchgate.net For a compound like this compound, whose reaction space is not extensively documented, ML models offer a powerful predictive tool.

Future research could focus on developing a dedicated ML framework to predict the reactivity of the chloromethoxy group, which is the most reactive site for nucleophilic substitution. Models can be trained on extensive datasets from chemical patent literature and databases like Reaxys to recognize patterns in reactivity based on molecular structure. nih.govnih.gov By representing the transformation from reactants to products as a unique "edit" to the molecular graph, a neural network can learn to rank potential products from a given set of reactants and reagents. nih.gov

A research program could begin by creating a small, high-quality dataset of reactions involving analogous chloromethoxy compounds. This data, combined with larger, more general datasets, could train a model to predict the most likely products of this compound with various nucleophiles. The model's utility would extend to optimizing reaction conditions, such as solvent, temperature, and catalyst choice, thereby minimizing the need for extensive empirical screening and reducing resource expenditure. rjptonline.orgnih.gov Hybrid models that combine traditional transition state modeling with machine learning could be particularly effective, offering high accuracy even with the limited data typical for a novel compound. rsc.org

Below is a hypothetical data table illustrating the type of information that could be used to train an ML model for optimizing a substitution reaction for this compound.

EntryNucleophileSolventTemperature (°C)CatalystPredicted Yield (%)
1Sodium AzideDMF25None85
2Sodium AzideAcetone50TBAB92
3Phenol (B47542)Toluene (B28343)80K₂CO₃78
4ThiophenolEthanol (B145695)25Et₃N88
5AnilineAcetonitrile60None65

This table is illustrative and represents hypothetical data for training a predictive model.

Investigation into Supramolecular Assembly and Host-Guest Chemistry of its Derivatives

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to design novel materials and functional systems. rsc.org The structural features of this compound—specifically its aromatic ring, nitro group, and reactive chloromethoxy handle—make it an intriguing candidate for studies in supramolecular assembly and host-guest chemistry. nih.gov

Derivatives of this compound could be designed to act as "guests" in host-guest complexes. nih.gov The electron-deficient nitro-aromatic system could facilitate π-π stacking interactions with electron-rich aromatic hosts. Furthermore, the nitro group's oxygen atoms are potential hydrogen bond acceptors. A primary area of investigation would be the encapsulation of derivatives within macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes. nih.govaalto.fi Such encapsulation could modify the derivative's physical properties, such as solubility, or shield a reactive functional group, allowing for controlled release or reaction.

Another unexplored avenue is the self-assembly of specifically designed derivatives. By replacing the chlorine atom of the chloromethoxy group with functional units capable of specific non-covalent interactions (e.g., hydrogen bonding moieties or long alkyl chains for van der Waals interactions), new molecules could be synthesized that spontaneously organize into higher-order structures like micelles, vesicles, or liquid crystals. The interplay between hydrogen bonding, π-π stacking, and hydrophobic effects could be systematically studied to control the morphology and properties of the resulting supramolecular materials. rsc.org

The table below outlines the key structural features of this compound and their potential roles in forming supramolecular assemblies.

Structural FeaturePotential Non-Covalent Interaction(s)Potential Supramolecular Application
Nitro-substituted Phenyl Ringπ-π Stacking, Host-Guest InteractionsGuest molecule for electron-rich hosts (e.g., calixarenes), formation of stacked arrays.
Nitro Group (Oxygens)Hydrogen Bonding (Acceptor), Halogen BondingDirectional control in self-assembly, binding to complementary functional groups.
Chloromethoxy GroupHalogen Bonding, Dipole-Dipole InteractionsSite for derivatization to introduce specific recognition motifs for self-assembly.
Methyl GroupHydrophobic Effects, Steric ControlInfluencing packing in solid-state structures, modulating solubility of derivatives.

This systematic exploration could lead to the development of novel sensors, stimuli-responsive materials, or delivery systems based on derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethoxy)-1-methyl-4-nitrobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, substituting a chlorine atom on a methoxy group in a nitrobenzene derivative (e.g., 2-chloro-1-methoxy-4-nitrobenzene) using a methylating agent like methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents (e.g., DMF) yields the target compound. Optimization involves controlling temperature (80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of substrate to methylating agent) to minimize side products like over-alkylation .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl/methoxy groups (δ 3.5–4.0 ppm for OCH₂Cl; δ 2.5–3.0 ppm for CH₃). Splitting patterns distinguish substitution positions.
  • ¹³C NMR : Confirm nitro (C-NO₂) and chloromethoxy (C-OCH₂Cl) carbons at δ 140–150 ppm and δ 70–80 ppm, respectively.
  • IR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹).
  • MS : Look for molecular ion peaks (M⁺) matching the molecular weight (e.g., m/z 215.6) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .

Q. What are the critical considerations for purifying this compound, and which solvents are optimal for recrystallization?

  • Methodological Answer : Due to its nitroaromatic nature, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is recommended. Polar aprotic solvents like dichloromethane or acetone are effective for recrystallization, as evidenced by similar nitrobenzene derivatives crystallizing in these solvents with high purity (>95%). Slow cooling (1–2°C/min) minimizes impurities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural assignment of this compound, particularly positional isomerism?

  • Methodological Answer : SC-XRD using SHELX software (e.g., SHELXL for refinement) can unambiguously determine the positions of substituents. For example, by refining the structure against high-resolution data (R-factor < 0.05), the chloromethoxy group’s orientation and nitro group placement can be validated. Hydrogen atoms are placed using riding models, and thermal displacement parameters (Ueq) are adjusted to confirm molecular rigidity .

Q. How should researchers address contradictions between computational (DFT) and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform solvent-phase DFT calculations (e.g., using Gaussian with a PCM model for dichloromethane) to align theoretical and experimental NMR/IR data. If inconsistencies persist, validate via variable-temperature NMR to probe dynamic effects (e.g., rotameric equilibria in the chloromethoxy group) .

Q. What mechanistic insights can be gained from studying the reactivity of the chloromethoxy group in electrophilic substitution reactions?

  • Methodological Answer : The chloromethoxy group acts as a weakly deactivating meta-director due to the electron-withdrawing Cl and OCH₃ effects. Competitive nitration or sulfonation experiments (e.g., using HNO₃/H₂SO₄) can map regioselectivity. Monitor reaction intermediates via LC-MS to identify meta-substituted products, supported by Hammett σ⁺ values for nitrobenzene derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.